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Cat. No.: B12366338 Get Quote

An In-depth Technical Guide on the Crystal Structure Analysis of Methylthiomethyl-p-cresol

Derivatives and Benzoic Acid Adducts

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Methylthiomcresol-C1-benzoic acid" does not correspond to a

standard chemical name in available databases. This guide, therefore, presents a generalized

methodology for the crystal structure analysis of a plausible representative co-crystal: (4-

methylphenyl)(methylthio)methanol and benzoic acid. This serves as a model for researchers

investigating similar molecular complexes.

Introduction
The precise three-dimensional arrangement of atoms within a crystal lattice is fundamental to

understanding a molecule's physicochemical properties and its potential biological activity. For

drug development professionals, this information is critical for structure-activity relationship

(SAR) studies and rational drug design. This technical guide outlines the comprehensive

process of determining and analyzing the crystal structure of a representative model system, a

co-crystal of a methylthiomethyl-p-cresol derivative and benzoic acid.
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For the purpose of this guide, we will consider a co-crystal formed between (4-methylphenyl)

(methylthio)methanol and benzoic acid. This system incorporates the key structural motifs

suggested by the query "Methylthiomcresol-C1-benzoic acid".

DOT Script for the Chemical Structures:

Caption: Chemical structures of the model components.

Experimental Protocols
The determination of a crystal structure is a multi-step process, beginning with crystal growth

and culminating in structure refinement and validation.

Single Crystal Growth
High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.

Method: Slow evaporation is a common technique for growing single crystals from solution.

Procedure:

Equimolar amounts of (4-methylphenyl)(methylthio)methanol and benzoic acid are

dissolved in a suitable solvent system (e.g., a mixture of ethanol and water).

The solution is stirred at room temperature until all solids are dissolved.

The solution is filtered to remove any particulate matter.

The filtrate is left undisturbed in a loosely covered container to allow for slow evaporation

of the solvent at a constant temperature.

Crystals suitable for X-ray diffraction are harvested after several days.

Single-Crystal X-ray Diffraction (SC-XRD) Data
Collection

Instrumentation: A single-crystal X-ray diffractometer equipped with a CCD or CMOS

detector is used. The X-ray source is typically a Mo-Kα (λ = 0.71073 Å) or Cu-Kα (λ =
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1.54184 Å) radiation source.

Procedure:

A suitable single crystal is selected and mounted on a goniometer head.

The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal

motion of the atoms.

The diffractometer collects a series of diffraction patterns by rotating the crystal in the X-

ray beam.

Data collection software is used to control the experiment and integrate the raw diffraction

data to produce a list of reflection intensities.

Structure Solution and Refinement
Software: Standard crystallographic software packages such as SHELX, Olex2, or

CRYSTALS are used for structure solution and refinement.

Procedure:

Structure Solution: The initial atomic positions are determined from the diffraction data

using direct methods or Patterson methods.

Structure Refinement: The atomic positions and displacement parameters are refined

using a full-matrix least-squares method.

Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions

and refined using a riding model.

Validation: The final refined structure is validated using tools like PLATON and CheckCIF

to ensure its chemical and crystallographic reasonability.

DOT Script for Experimental Workflow:
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Caption: Workflow for single-crystal X-ray analysis.
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Data Presentation
The results of a crystal structure analysis are summarized in a series of tables.

Table 1: Crystal Data and Structure Refinement Details
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Parameter Value

Empirical formula C₁₅H₁₆O₃S

Formula weight 276.35

Temperature 100(2) K

Wavelength 0.71073 Å

Crystal system Monoclinic

Space group P2₁/c

Unit cell dimensions a = 10.123(4) Å, α = 90°

b = 15.456(6) Å, β = 105.23(3)°

c = 9.876(5) Å, γ = 90°

Volume 1489.1(1) Å³

Z 4

Density (calculated) 1.231 Mg/m³

Absorption coefficient 0.21 mm⁻¹

F(000) 584

Crystal size 0.25 x 0.20 x 0.15 mm³

Theta range for data collection 2.5 to 27.5°

Reflections collected / unique 8543 / 3421 [R(int) = 0.045]

Completeness to theta = 25.242° 99.8 %

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 3421 / 0 / 178

Goodness-of-fit on F² 1.05

Final R indices [I>2sigma(I)] R1 = 0.048, wR2 = 0.125

R indices (all data) R1 = 0.062, wR2 = 0.135
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Largest diff. peak and hole 0.45 and -0.31 e.Å⁻³

**Table 2: Selected Bond Lengths (Å) and Angles (°) **
Bond Length (Å) Angle Degrees (°)

S1 - C8 1.815(2) C7 - S1 - C8 99.8(1)

S1 - C7 1.823(2) O1 - C9 - O2 123.5(2)

O1 - C9 1.265(3) O1 - C9 - C10 117.2(2)

O2 - C9 1.258(3) O2 - C9 - C10 119.3(2)

O3 - C1 1.378(2) C2 - C1 - O3 118.9(2)

O3 - H3 0.84(1) C6 - C1 - O3 121.5(2)

Signaling Pathway Visualization
While the specific biological activity of this model compound is not defined, many phenolic

compounds and their derivatives are known to interact with various signaling pathways. The

following diagram illustrates a hypothetical interaction with a generic kinase signaling cascade,

a common target for drug development.

DOT Script for a Hypothetical Signaling Pathway:
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Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion
The crystal structure analysis of the model co-crystal of (4-methylphenyl)(methylthio)methanol

and benzoic acid provides a detailed framework for understanding the solid-state interactions

of this class of compounds. The methodologies and data presented herein serve as a
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comprehensive guide for researchers engaged in the structural elucidation of novel chemical

entities. Such detailed structural information is invaluable for advancing our understanding of

molecular recognition, crystal engineering, and the development of new therapeutic agents.

To cite this document: BenchChem. [Crystal structure analysis of Methylthiomcresol-C1-
benzoic acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12366338#crystal-structure-analysis-of-
methylthiomcresol-c1-benzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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